molecular formula C17H20O2 B14644294 2,2'-Methylenebis(4-ethylphenol) CAS No. 55252-54-5

2,2'-Methylenebis(4-ethylphenol)

Cat. No.: B14644294
CAS No.: 55252-54-5
M. Wt: 256.34 g/mol
InChI Key: QIEUDFDWAHQCFE-UHFFFAOYSA-N
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Description

2,2'-Methylenebis(4-ethylphenol) is a useful research compound. Its molecular formula is C17H20O2 and its molecular weight is 256.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-Methylenebis(4-ethylphenol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Methylenebis(4-ethylphenol) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

55252-54-5

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

4-ethyl-2-[(5-ethyl-2-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C17H20O2/c1-3-12-5-7-16(18)14(9-12)11-15-10-13(4-2)6-8-17(15)19/h5-10,18-19H,3-4,11H2,1-2H3

InChI Key

QIEUDFDWAHQCFE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)CC)O

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling and Application of 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol) in Polymer Stabilization

[1][2]

Executive Summary

This guide provides a comprehensive analysis of 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol), widely known in the industry as Antioxidant 425 .[1][2] While often colloquially shortened to "2,2'-Methylenebis(4-ethylphenol)," the presence of the tert-butyl group is critical for its function as a hindered phenolic antioxidant.[1][2] This compound acts as a primary stabilizer in thermoplastics and elastomers (ABS, PE, PP), preventing thermal-oxidative degradation through radical scavenging.[1][2][3]

Chemical Identity & Disambiguation

Critical Note on Nomenclature: Researchers must distinguish between the theoretical unhindered phenol and the functional hindered phenol used in polymer science.

  • Target Compound: 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol)[1][2][4][5][6][7]

  • Common Industry Names: Antioxidant 425, Plastanox 425.[4][7][8]

  • CAS Registry Number: 88-24-4[1][2][4][5][6][7][9]

  • Molecular Formula: C₂₅H₃₆O₂[1][2]

The tert-butyl groups at the ortho positions provide the necessary steric hindrance to stabilize the phenoxy radical intermediate, preventing it from initiating new propagation chains (pro-oxidant effect).[1][2]

Physicochemical Properties Profile

The following data aggregates experimentally validated values essential for compounding and solvent-based processing.

PropertyValue / RangeExperimental Relevance
Molecular Weight 368.56 g/mol Determines diffusion rate in polymer matrix.[1][2]
Physical Form White to off-white crystalline powderEase of dispersion in dry blends.[1][2]
Melting Point 119 – 122 °C (Lit.)Processing temperature lower limit; must melt for homogeneous dispersion.[1]
Boiling Point ~458 °C (Predicted)Indicates low volatility during high-temp extrusion.[1][2]
Solubility (Water) < 0.1 mg/L (Insoluble)Resistant to extraction by aqueous environments (leaching).[1]
Solubility (Acetone) Soluble (>20 g/100mL)Ideal solvent for casting films or HPLC analysis.[1]
Solubility (Toluene) SolubleUsed for solvent blending in rubber applications.[1]
pKa ~11.37 (Predicted)Indicates weak acidity; stable in neutral/mildly acidic matrices.[1]
Density ~1.01 g/cm³Comparable to many polyolefins, reducing segregation.[2]
Flash Point > 180 °CSafe for standard compounding temperatures.[2]

Mechanism of Action: Radical Scavenging

This compound functions as a Chain-Breaking Donor (CB-D) antioxidant.[1][2] It donates a hydrogen atom from the phenolic hydroxyl group to peroxy radicals (

12
Mechanistic Pathway

The steric bulk of the tert-butyl group protects the oxygen center, ensuring the resulting phenoxy radical is stable and does not abstract hydrogen from the polymer backbone.[2]

AntioxidantMechanismInitiationPolymer Chain Scission(Heat/Shear/UV)RadicalPolymer Radical (R•)Initiation->Radical + O2PeroxyPeroxy Radical (ROO•)(Chain Propagator)Radical->Peroxy OxidationPeroxy->Radical Propagation (BLOCKED)StablePolymerHydroperoxide (ROOH)(Stable)Peroxy->StablePolymer + H (from ArOH)AntioxidantMBEP (ArOH)(H-Donor)Antioxidant->StablePolymer H-TransferPhenoxyRadicalPhenoxy Radical (ArO•)(Sterically Hindered)Antioxidant->PhenoxyRadical - HNonRadicalNon-Radical Products(Quinone Methides)PhenoxyRadical->NonRadical Dimerization/Disproportionation

Figure 1: The auto-oxidation interruption cycle facilitated by 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol).[1][2]

Experimental Protocols for Research

To evaluate the efficacy of this antioxidant in a polymer matrix (e.g., Polyethylene or ABS), the following self-validating workflow is recommended.

Protocol: Melt Compounding and OIT Analysis

Objective: Determine the Oxidation Induction Time (OIT) to quantify stabilization efficiency.

Materials:

  • Polymer Resin (e.g., LDPE powder, unstabilized).[1]

  • Antioxidant 425 (0.1 wt% to 0.5 wt%).[1]

  • Solvent (Acetone) for pre-dispersion (optional but recommended for research scale).[1]

Workflow:

  • Pre-blending: Dissolve antioxidant in a minimum volume of acetone and mix with polymer powder.[2] Evaporate solvent under vacuum at 40°C to coat polymer granules uniformly.[2]

  • Compounding: Extrude using a twin-screw micro-compounder at 140°C (above MP of antioxidant, below degradation of polymer) for 5 minutes under Nitrogen.

  • Specimen Prep: Hot press the extrudate into 0.5 mm films.

  • Analysis (DSC):

    • Heat sample to 200°C under Nitrogen.[2]

    • Isothermal hold for 5 mins.

    • Switch gas to Oxygen (50 mL/min).

    • Measure time to onset of exothermic oxidation peak.[2]

ExperimentalWorkflowcluster_TestsValidation MetricsRawMaterialsRaw Materials(Resin + MBEP)DispersionSolvent Coating(Acetone Slurry -> Vac Dry)RawMaterials->Dispersion High Uniformity Req.ExtrusionMelt Compounding(Twin-Screw, 140°C, N2)RawMaterials->Extrusion Standard Ind. Req.Dispersion->ExtrusionMoldingSpecimen Fabrication(Hot Press 0.5mm Film)Extrusion->MoldingTestingPerformance TestingMolding->TestingOITDSC (OIT)ASTM D3895Testing->OITYIColor Index (YI)ASTM E313Testing->YITGAThermal Stability(TGA 5% Loss)Testing->TGA

Figure 2: Experimental workflow for incorporating and validating antioxidant performance in polymer matrices.

Safety & Handling (SDS Summary)

While effective, 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol) requires standard laboratory safety protocols.[1][2]

  • Hazard Classification:

    • Eye/Skin Irritation: Category 2. Avoid direct contact.

    • Aquatic Toxicity: Chronic Category 4.[2] Do not dispose of down drains.[2]

  • PPE: N95 dust mask (powder form is fine and inhalable), nitrile gloves, safety goggles.

  • Storage: Keep in a cool, dry place away from strong oxidizing agents (peroxides, permanganates) to prevent premature oxidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6928, 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).[1][2] Retrieved from [Link][1][2]

  • NIST Chemistry WebBook. Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-ethyl- (CAS 88-24-4).[1][2] SRD 69.[2][7] Retrieved from [Link][1][2]

  • Vinati Organics. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. Retrieved from [Link][1][2]

Thermodynamic Stability of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antioxidants Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide analyzes the thermodynamic stability and antioxidant efficiency of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) (CAS: 88-24-4), commercially known as Antioxidant 425 . While the user prompt specified "2,2'-Methylenebis(4-ethylphenol)," the thermodynamic stability required for antioxidant activity is conferred by the steric hindrance of the tert-butyl groups at the ortho positions. Consequently, this guide focuses on the hindered derivative (CAS 88-24-4), which serves as the industry standard for stabilizing polymers and lipids against thermal-oxidative degradation.

The molecule exhibits exceptional stability due to a synergistic combination of steric protection (kinetic stability) and intramolecular hydrogen bonding (thermodynamic stabilization of the phenoxyl radical). This paper details its physicochemical properties, degradation kinetics, and validation protocols.

Molecular Architecture & Thermodynamic Logic

The thermodynamic efficacy of Antioxidant 425 stems from its specific structural configuration. The methylene bridge (


) linking two phenol rings creates a specific geometry that allows for intramolecular hydrogen bonding between the hydroxyl groups.
Structural Determinants of Stability
  • Steric Hindrance (tert-butyl groups): The bulky tert-butyl groups at the 6,6'-positions sterically shield the phenolic oxygen. This prevents rapid bimolecular recombination of the phenoxyl radicals, extending the radical's lifetime and allowing it to scavenge additional peroxy radicals.

  • Electronic Effects (Ethyl groups): The 4,4'-ethyl groups are weak electron donors, which slightly increase the electron density on the ring, stabilizing the electron-deficient phenoxyl radical via hyperconjugation.

  • Methylene Bridge: This flexible linker allows the two rings to adopt a conformation where the hydroxyl protons can interact, lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond and facilitating Hydrogen Atom Transfer (HAT).

Visualization: Molecular Connectivity

The following diagram illustrates the core connectivity and the critical sites for radical scavenging.

MolecularStructure PhenolA Phenol Ring A (4-Ethyl, 6-tert-Butyl) Bridge Methylene Bridge (-CH2-) PhenolA->Bridge OH_Groups Hydroxyl Groups (Active Sites) PhenolA->OH_Groups Host Steric Steric Shield (tert-Butyl) PhenolA->Steric Protected by PhenolB Phenol Ring B (4-Ethyl, 6-tert-Butyl) Bridge->PhenolB PhenolB->OH_Groups Host PhenolB->Steric Protected by OH_Groups->Bridge Intramolecular H-Bonding

Caption: Structural connectivity of Antioxidant 425 highlighting the methylene bridge that facilitates intramolecular H-bonding between phenolic hydroxyls.

Thermodynamic Parameters

The following data consolidates the physicochemical properties defining the thermodynamic profile of CAS 88-24-4.[1][2]

ParameterValueThermodynamic Significance
Melting Point (

)
119 – 125 °CIndicates high lattice energy; solid-state stability is crucial for storage and handling.
Bond Dissociation Enthalpy (BDE) ~85–87 kcal/molThe energy required to break the O-H bond. Lower than phenol (~88 kcal/mol) due to substituent stabilization, facilitating HAT.
Degradation Onset (

)
> 250 °C (TGA)High thermal ceiling allows processing in thermoplastics (PE, PP) without volatilization.
LogP (Octanol/Water) ~8.1Highly lipophilic; ensures retention in lipid bilayers or non-polar polymer matrices.
Molecular Weight 368.56 g/mol High mass reduces volatility and migration compared to monomeric phenols (e.g., BHT).

Mechanism of Action: Radical Scavenging

The primary mechanism for Antioxidant 425 is Hydrogen Atom Transfer (HAT) . Upon exposure to peroxy radicals (


), the antioxidant donates a phenolic hydrogen atom. The resulting phenoxyl radical is thermodynamically stabilized by resonance and steric hindrance, preventing it from initiating new oxidation chains.
Pathway Visualization

ScavengingMechanism Native Native Antioxidant (ArOH) Transition Transition State [ArO---H---OOR]‡ Native->Transition Diffusion Peroxy Peroxy Radical (ROO•) Peroxy->Transition Diffusion Products Stable Phenoxyl Radical (ArO•) + Hydroperoxide (ROOH) Transition->Products HAT (Fast) Termination Non-Radical Products (Quinone Methides) Products->Termination Radical Recombination (Slow)

Caption: The Hydrogen Atom Transfer (HAT) mechanism where the antioxidant neutralizes a reactive peroxy radical, forming a stable phenoxyl radical.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability and antioxidant efficiency of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), the following standardized protocols should be employed.

Protocol A: Oxidation Induction Time (OIT) via DSC

Objective: Determine the time to onset of oxidative degradation under isothermal conditions.[3][4][5] This measures the kinetic resistance to oxidation provided by the thermodynamic stability of the antioxidant.

  • Sample Preparation: Weigh 5.0 ± 0.5 mg of the sample (pure antioxidant or stabilized matrix) into an open aluminum DSC pan.

  • Equilibration: Place sample in the DSC cell. Purge with Nitrogen (50 mL/min) and heat to the setpoint temperature (typically 180°C, 200°C, or 220°C depending on substrate).

  • Gas Switch: Once temperature equilibrates (isothermal for 2 min), switch purge gas from Nitrogen to Oxygen (50 mL/min) instantaneously. Record this time as

    
    .
    
  • Measurement: Monitor the heat flow (exotherm). The OIT is the time interval from oxygen introduction to the extrapolated onset of the exothermic oxidation peak.[3][4]

  • Causality: A longer OIT directly correlates to higher thermodynamic stability of the phenoxyl radical intermediate.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Establish the thermal decomposition profile and volatility limits.

  • Instrument: Calibrated TGA (e.g., TA Instruments Q500 or Mettler Toledo).

  • Conditions:

    • Atmosphere: Nitrogen (inert) for thermal stability; Air for oxidative stability.

    • Flow Rate: 40-60 mL/min.

    • Ramp Rate: 10 °C/min or 20 °C/min.

    • Range: Ambient (25 °C) to 600 °C.

  • Analysis:

    • 
      :  Temperature at 5% weight loss (indicates volatility/solubility limit).
      
    • 
      :  Extrapolated onset temperature of the major decomposition step (indicates bond scission).
      
    • Residue: Char yield at 600 °C.

Thermal Degradation Kinetics

The degradation of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) generally follows a two-stage process:

  • Stage 1 (Volatilization/Sublimation): Occurs between 200°C – 280°C depending on heating rate. This is physical loss rather than chemical breakdown.

  • Stage 2 (Homolytic Scission): Above 300°C, the methylene bridge or tert-butyl groups undergo scission, leading to fragmentation into monomeric phenols and subsequent charring.

Interpretation: For drug development or polymer processing, the material must remain below the


 (approx. 250°C) to maintain stoichiometric integrity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6928, 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). Retrieved from [Link]

  • NIST Chemistry WebBook. Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-ethyl- Thermochemical Data. Retrieved from [Link]

  • Mettler Toledo. A Guide to the Determination of Oxidation Induction Time (OIT). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Phenol, 2,2'-methylenebis[6-tert-butyl-4-ethyl-. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Hydrogen Bonding Interactions in 2,2'-Methylenebis(4-ethylphenol) Crystals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the hydrogen bonding interactions within the crystalline structure of 2,2'-Methylenebis(4-ethylphenol), a molecule of significant interest in various industrial and research applications. As a Senior Application Scientist, this document is structured to not only present the theoretical underpinnings but also to provide practical, field-proven insights into the experimental characterization of such non-covalent interactions. The narrative emphasizes the causality behind experimental choices and the self-validating nature of a well-designed scientific investigation.

Introduction: The Significance of Hydrogen Bonding in Bisphenols

2,2'-Methylenebis(4-ethylphenol) belongs to the broad class of bisphenols, compounds characterized by two hydroxyphenyl functionalities linked by a bridging group. The seemingly simple hydroxyl groups are, in fact, the epicenters of a complex array of non-covalent interactions, chief among them being hydrogen bonds. These interactions are the master architects of the supramolecular assembly in the solid state, dictating the crystal packing, and influencing critical physicochemical properties such as melting point, solubility, and even bioavailability.

In the context of drug development, a thorough understanding of the hydrogen bonding network is paramount. It can inform polymorph screening, aid in the design of co-crystals with tailored properties, and provide insights into potential interactions with biological targets. The central question for a molecule like 2,2'-Methylenebis(4-ethylphenol) revolves around the competition between intramolecular and intermolecular hydrogen bonds.

Molecular Structure and Potential Hydrogen Bonding Motifs

The molecular structure of 2,2'-Methylenebis(4-ethylphenol) features two phenol rings connected by a methylene bridge. The substitution pattern, with ethyl groups at the para position and the methylene bridge at the ortho position to the hydroxyl groups, creates a specific steric and electronic environment that governs the hydrogen bonding preferences.

Intramolecular Hydrogen Bonding

The proximity of the two hydroxyl groups, constrained by the methylene linker, allows for the possibility of an intramolecular hydrogen bond, where the hydroxyl group of one phenol ring acts as a donor to the oxygen of the other. This would create a seven-membered ring, a stable conformation in many related bisphenol structures. The formation of such an intramolecular bond would satisfy the hydrogen bonding potential of the hydroxyl groups within a single molecule.[1]

Intermolecular Hydrogen Bonding

Alternatively, the hydroxyl groups can engage in intermolecular hydrogen bonds, forming connections with neighboring molecules. These interactions can lead to a variety of supramolecular assemblies, including chains, sheets, or more complex three-dimensional networks. The specific arrangement will be highly dependent on the steric hindrance imposed by the bulky ethyl groups and the overall molecular conformation in the crystal lattice.

The following diagram illustrates the fundamental competition between these two hydrogen bonding scenarios:

G cluster_0 Single Molecule cluster_1 Potential Hydrogen Bonding A 2,2'-Methylenebis(4-ethylphenol) (Two -OH groups) B Intramolecular H-Bond (Internal Stabilization) A->B Forms 7-membered ring C Intermolecular H-Bonds (Crystal Packing) A->C Connects to neighbors

Caption: Competing hydrogen bond formation in 2,2'-Methylenebis(4-ethylphenol).

Experimental Workflow for Characterizing Hydrogen Bonds

In the absence of publicly available single-crystal X-ray diffraction data for 2,2'-Methylenebis(4-ethylphenol), a multi-technique approach is necessary to elucidate its hydrogen bonding characteristics. The following experimental workflow provides a robust and self-validating strategy.

G start Crystalline Sample of 2,2'-Methylenebis(4-ethylphenol) ftir FTIR Spectroscopy start->ftir nmr Solution & Solid-State NMR start->nmr dsc Differential Scanning Calorimetry (DSC) start->dsc xrd Powder X-ray Diffraction (PXRD) start->xrd interpretation Integrated Data Analysis & Hypothesis Formulation ftir->interpretation nmr->interpretation dsc->interpretation xrd->interpretation conclusion Elucidation of Dominant Hydrogen Bonding Motif interpretation->conclusion

Caption: Experimental workflow for hydrogen bond characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a highly sensitive technique for probing the vibrational modes of molecules, particularly the O-H stretching frequency, which is exquisitely sensitive to its hydrogen-bonding environment. A "free" (non-hydrogen-bonded) hydroxyl group typically exhibits a sharp absorption band around 3600 cm⁻¹. In contrast, the formation of a hydrogen bond weakens the O-H bond, resulting in a red-shift (lower frequency) and significant broadening of this band.

Protocol:

  • Prepare a solid sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum from 4000 to 400 cm⁻¹.

  • Analyze the O-H stretching region (typically 3600-3200 cm⁻¹). A broad, red-shifted band would be indicative of hydrogen bonding. The breadth and position of this band can provide initial clues about the strength and nature (intra- vs. intermolecular) of the interaction.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: The chemical shift of the hydroxyl proton in ¹H NMR is another powerful indicator of hydrogen bonding. A hydrogen-bonded proton is deshielded, causing its resonance to appear at a higher chemical shift (downfield). The presence and nature of hydrogen bonds can be further investigated by comparing solution-state and solid-state NMR spectra.

Protocol:

  • Solution-State ¹H NMR:

    • Dissolve the sample in a non-polar, aprotic solvent (e.g., CDCl₃) at various concentrations.

    • Acquire ¹H NMR spectra for each concentration.

    • Analysis: If the hydroxyl proton chemical shift changes significantly with concentration, it suggests that intermolecular hydrogen bonds are being disrupted upon dilution. A chemical shift that is largely independent of concentration is a strong indicator of a persistent intramolecular hydrogen bond.

  • Solid-State NMR (ssNMR):

    • Pack the crystalline sample into a solid-state NMR rotor.

    • Acquire a ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum.

    • Analysis: In the solid state, where intermolecular interactions are maximized, the chemical shifts of the carbon atoms adjacent to the hydroxyl groups can be compared to their solution-state counterparts. Significant differences can indicate the influence of the intermolecular hydrogen bonding network on the local electronic environment.

Thermal Analysis and X-ray Diffraction

Causality: The strength of the intermolecular forces, including hydrogen bonds, directly impacts the thermal properties of the crystal. A higher melting point, as determined by Differential Scanning Calorimetry (DSC), often correlates with a more extensive and stronger intermolecular hydrogen bonding network. Powder X-ray Diffraction (PXRD) provides a fingerprint of the crystalline phase and can be used to identify potential polymorphism, where different crystal packing arrangements could lead to different hydrogen bonding motifs.

Protocol:

  • DSC: Heat a small amount of the sample at a controlled rate (e.g., 10 °C/min) and record the heat flow to determine the melting point and enthalpy of fusion.

  • PXRD: Irradiate the powdered sample with X-rays and record the diffraction pattern. This pattern is unique to the crystal structure.

Data Interpretation and Synthesis

The power of this multi-technique approach lies in the integration of the data from each experiment.

Technique Observation Interpretation
FTIR A broad O-H stretch centered around 3400 cm⁻¹.Presence of significant hydrogen bonding.
¹H NMR (Solution) Hydroxyl proton chemical shift is concentration-dependent.Dominance of intermolecular hydrogen bonding in solution.
Hydroxyl proton chemical shift is concentration-independent.Presence of a strong intramolecular hydrogen bond.
Solid-State NMR Significant chemical shift differences compared to solution.The solid-state packing and intermolecular H-bonds alter the electronic environment.
DSC High melting point.Strong intermolecular interactions, likely including extensive hydrogen bonding.

Based on the known behavior of similar sterically hindered bisphenols, it is plausible that 2,2'-Methylenebis(4-ethylphenol) will exhibit a preference for intramolecular hydrogen bonding . The ortho-tert-butyl groups in the closely related 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) are known to sterically hinder intermolecular interactions, favoring the formation of an internal hydrogen bond. However, without direct experimental evidence, this remains a well-founded hypothesis.

Conclusion: A Pathway to Understanding

While the definitive crystal structure of 2,2'-Methylenebis(4-ethylphenol) remains elusive in the public domain, a robust scientific framework exists for its characterization. Through the synergistic application of spectroscopic and thermal analysis techniques, researchers can confidently probe the nature of the hydrogen bonding interactions within its crystals. The interplay between intramolecular and intermolecular forces is a delicate balance, and the experimental workflow outlined in this guide provides a clear and logical path to understanding this crucial aspect of its solid-state chemistry. This knowledge is not merely academic; it is a critical component in the rational design and development of new materials and pharmaceutical products.

References

  • Delfosse, V. et al. (2012). Structural and mechanistic insights into bisphenols action provide guidelines for risk assessment and discovery of bisphenol A substitutes. Proceedings of the National Academy of Sciences, 109(37), 14930-14935. [Link]

  • Hunter, C. A. (2012). Substituent Effects on Cooperativity in Three-Component H-Bond Networks Involving Phenol–Phenol Interactions. Journal of the American Chemical Society, 134(51), 20581-20591. [Link]

  • Ullah, H. et al. (2019). Fourier Transform Infrared Spectroscopy of “Bisphenol A”. ResearchGate. [Link]

  • Gao, M. et al. (2019). Hydrogen-bonding-induced efficient dispersive solid phase extraction of bisphenols and their derivatives in environmental waters. eScholarship, University of California. [Link]

  • PubChem. (n.d.). 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). National Center for Biotechnology Information. [Link]

  • Abraham, R. J. et al. (2007). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. CiteSeerX. [Link]

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Methodological & Application

Synthesis of High-Performance Phenolic Resins Utilizing 2,2'-Methylenebis(4-ethylphenol)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of high-performance phenolic resins using 2,2'-Methylenebis(4-ethylphenol) as a primary precursor. Phenolic resins are a class of thermosetting polymers known for their excellent thermal stability, chemical resistance, and mechanical strength, making them indispensable in a wide array of industrial applications.[1][2] The use of a substituted bisphenol, such as 2,2'-Methylenebis(4-ethylphenol), offers a pathway to tailor the final properties of the resin, including enhanced flexibility and solubility, compared to traditional phenol-formaldehyde resins. This guide details the synthetic protocols, explains the underlying chemical principles, and provides methods for the characterization of the resulting resins.

Introduction: The Significance of Phenolic Resins and the Role of 2,2'-Methylenebis(4-ethylphenol)

Phenolic resins, first commercialized as Bakelite, were among the earliest synthetic polymers to achieve widespread use.[3] Their enduring utility stems from a highly cross-linked three-dimensional network structure that forms upon curing, imparting exceptional hardness, thermal stability, and resistance to chemical attack.[3] These properties make them suitable for demanding applications in the automotive, aerospace, electronics, and construction industries.[1][2][4]

The synthesis of phenolic resins traditionally involves the reaction of phenol with formaldehyde.[3] However, the precise properties of the final cured resin can be tuned by modifying the structure of the phenolic precursor. 2,2'-Methylenebis(4-ethylphenol) is a bisphenol F analog that serves as an excellent starting material for producing resins with modified characteristics. The ethyl groups on the phenolic rings introduce a degree of flexibility into the polymer backbone and can improve solubility in organic solvents, facilitating processing and formulation.

This guide will focus on the synthesis of a resole-type phenolic resin, which is prepared under basic conditions with a molar excess of formaldehyde.[5] This approach leads to the formation of a prepolymer with reactive hydroxymethyl groups that can undergo further cross-linking upon heating.[3]

Synthesis of Phenolic Resin from 2,2'-Methylenebis(4-ethylphenol): A Step-by-Step Protocol

This section provides a detailed protocol for the laboratory-scale synthesis of a phenolic resin. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Materials and Equipment

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplierPurpose
2,2'-Methylenebis(4-ethylphenol)≥98%Sigma-AldrichPhenolic Precursor
Formaldehyde Solution37 wt. % in H₂O, stabilized with 10-15% methanolFisher ScientificAldehyde Reactant
Sodium Hydroxide (NaOH)Reagent GradeVWRBasic Catalyst
Ethanol95%Decon LabsSolvent
Distilled WaterWashing
Hydrochloric Acid (HCl)1 MNeutralization

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Thermometer

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

  • Vacuum oven

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Weigh Reagents setup 2. Assemble Glassware reagents->setup dissolve 3. Dissolve Precursor setup->dissolve add_catalyst 4. Add Catalyst dissolve->add_catalyst add_formaldehyde 5. Add Formaldehyde add_catalyst->add_formaldehyde reflux 6. Reflux Reaction add_formaldehyde->reflux cool 7. Cool Reaction reflux->cool neutralize 8. Neutralize cool->neutralize wash 9. Wash neutralize->wash remove_solvent 10. Remove Solvent wash->remove_solvent dry 11. Dry Resin remove_solvent->dry

Caption: Synthesis of phenolic resin from 2,2'-Methylenebis(4-ethylphenol).

Potential Applications

Phenolic resins derived from 2,2'-Methylenebis(4-ethylphenol) are expected to exhibit excellent thermal and chemical resistance, making them suitable for a variety of high-performance applications:

  • Composites and Laminates: As a matrix resin for fiber-reinforced composites in the aerospace and automotive industries. [1][4]* Coatings and Adhesives: For protective coatings and high-temperature adhesives due to their strong adhesion and durability. [6]* Molding Compounds: For the production of molded parts that require high dimensional stability and heat resistance, such as in electrical components. [1][2]* Tire Reinforcing Resins: Functional phenolic resins can be used as additives to reinforce automobile tires. [7]

Safety Considerations

  • Handling of Reagents: Phenol and formaldehyde are toxic and corrosive. Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Conditions: The synthesis involves heating flammable solvents. Ensure that the reaction is carried out away from ignition sources and that the heating mantle is properly controlled.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of phenolic resins using 2,2'-Methylenebis(4-ethylphenol) as a precursor offers a versatile method for producing high-performance thermosetting polymers. By carefully controlling the reaction conditions and stoichiometry, the properties of the resulting resin can be tailored to meet the demands of specific applications. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and scientists to explore the potential of these advanced materials.

References

  • Vertex AI Search. (2025, July 1). Phenolic Resins for High-Performance Paints, Varnishes & Polishes.
  • Plásticos de Lezo. (2025, April 3).
  • JingHong. (2025, August 8). Technological Advances in Phenolic Resin Composites.
  • JFE Technical Report. (Year of publication not specified).
  • ChemAnalyst. (2025, September 30).
  • Ishida, H., & Rodriguez, Y. (1999). Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. Polymer, 40(16), 4543-4551.
  • Al-badri, Z. T., & Al-Lami, A. A. (2019). Synthesis and thermal properties of some phenolic resins. Iraqi Journal of Pharmaceutical Sciences, 28(2), 101-107.
  • Elephchem. (2025, August 5). What are phenolic resins and how are they classified?.
  • Liu, W. L. (2015). Analysis of Synthesis of General-Purpose Phenolic Resin and Its Curing Mechanism.
  • Arrua, D., & Stefani, P. M. (2018). Synthesis and characterization of new thermosetting polybenzoxazines with other functional groups in the network. Journal of Polymer Research, 25(5), 108.
  • Middle East Technical University. (2021, January 12).
  • Dynes, P. J., & Kourtides, D. A. (1979). SYNTHESIS OF IMPROVED PHENOLIC RESINS. NASA Technical Memorandum 78607.
  • Fraser Plus Epoxy. (2025, October 20). Advanced Epoxy Resins Chemistry: A 2025 Comparative Analysis of Bisphenol A vs. Bisphenol F Resins.
  • Senthil Kumar, S., et al. (2015). Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine. RSC Advances, 5(88), 72084-72092.
  • ResearchGate. (2025, August 6). (PDF) Synthesis and characterization of new thermosetting polybenzoxazines with other functional groups in the network.
  • Leo Wei. (2025, October 20). A Deep Dive Into Epoxy Resin: From Bisphenol F Compound To High-Performance Epoxy Adhesive.
  • National Center for Biotechnology Information. (n.d.). Phosphazene-Containing Epoxy Resins Based on Bisphenol F with Enhanced Heat Resistance and Mechanical Properties. PMC.
  • Wikipedia. (n.d.). Phenol formaldehyde resin.
  • ResearchGate. (2025, August 7). Cure Kinetics, Gelation, and Glass Transition of a Bisphenol F Epoxide.
  • MySkinRecipes. (n.d.). 2,2'-Methylenebis(4-methylphenol).
  • MDPI. (2023, September 24).
  • Wang, W. H., et al. (n.d.). Properties of phenol formaldehyde resin modified with silane couplingagent (KH550).
  • Ghorpade, S., & Pan, H. (2021). Bio-Based Alternatives to Phenol and Formaldehyde for the Production of Resins. Polymers, 13(16), 2753.
  • MilliporeSigma. (n.d.). 2,2′-Methylenebis(6-tert-butyl-4-ethylphenol).
  • National Center for Biotechnology Information. (n.d.). 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). PubChem.

Sources

Troubleshooting & Optimization

Preventing oxidation degradation of 2,2'-Methylenebis(4-ethylphenol) during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,2'-Methylenebis(4-ethylphenol). This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the oxidative degradation of this product during storage. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the long-term stability and integrity of your material.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered by users.

Q1: My 2,2'-Methylenebis(4-ethylphenol), which was initially a white powder, has developed a yellow or pinkish tint. What happened?

A: This discoloration is a classic indicator of oxidation. The phenolic hydroxyl (-OH) groups on the molecule are susceptible to oxidation, which converts them into quinone or quinone-methide type structures. These newly formed chemical structures possess chromophores that absorb visible light, appearing as yellow, pink, or brown impurities. This process is typically initiated by exposure to oxygen, light, and potentially catalyzed by trace metal impurities. A product from one manufacturer is noted to have "little discoloration," indicating that while the product is stable, it is not entirely immune to this process[1].

Q2: Is the discolored product still usable?

A: For applications sensitive to impurities, such as in drug formulation or mechanistic studies, using the discolored product is not recommended. The presence of oxidation products means the material is no longer pure, and these impurities could interfere with downstream experiments, alter the product's efficacy as an antioxidant, or introduce toxicological risks. For less sensitive applications, the impact should be evaluated on a case-by-case basis, but as a best practice, only pure, white material should be used.

Q3: What are the ideal storage conditions to prevent this degradation?

A: To minimize oxidation, 2,2'-Methylenebis(4-ethylphenol) should be stored with strict exclusion of its primary degradation triggers. The ideal conditions are:

  • In an inert atmosphere: Replace headspace air in the container with an inert gas like argon or nitrogen.

  • Protected from light: Store in an amber glass bottle or a container completely shielded from light.

  • In a cool, dry place: Store in a refrigerator (typically 2-8°C) or a freezer, depending on the manufacturer's recommendation. Always ensure the container is tightly sealed to prevent moisture ingress, especially when removing from cold storage, to avoid condensation. General guidance for phenols often includes storing at 4°C[2].

  • Away from contaminants: Ensure all handling tools (spatulas, etc.) are clean and free of metal residues, which can catalyze oxidation.

Q4: How can I confirm the purity of my stored material before use?

A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess purity. A pure sample will show a single major peak at a specific retention time. Degraded samples will exhibit a decrease in the area of this main peak along with the appearance of new peaks corresponding to oxidation products. Visual inspection for color change is a good first indicator, but HPLC provides quantitative data.

Part 2: In-Depth Troubleshooting Guide

This section explores specific problems in a more detailed Q&A format, providing causative explanations and actionable solutions.

Issue 1: Rapid Discoloration Observed Even in a Sealed Container

Question: I stored my 2,2'-Methylenebis(4-ethylphenol) in its original sealed container in the lab, but it turned yellow within a few months. Why did this happen so quickly?

Causality and Solution:

While the container may have been sealed, it likely contained atmospheric air in the headspace above the powder. This trapped oxygen is sufficient to initiate oxidation over time, especially when combined with other environmental factors.

  • The Role of Oxygen: The phenolic hydroxyl groups are primary targets for molecular oxygen. The reaction can be slow but is persistent.

  • The Role of Light: Standard laboratory lighting (fluorescent or LED) emits energy that can be absorbed by the molecule, providing the activation energy needed to react with oxygen. This process, known as photooxidation, can generate highly reactive singlet oxygen or phenoxy radicals, accelerating degradation[3].

  • The Role of Temperature: Ambient laboratory temperature, while seemingly mild, provides enough thermal energy to increase the rate of chemical reactions compared to refrigerated conditions. Storing phenolic compounds at elevated temperatures is known to increase the rate of degradation[4].

Troubleshooting Workflow:

start Discoloration Observed check_headspace Was the container flushed with inert gas? start->check_headspace check_light Was the container light-protective (amber)? check_headspace->check_light No repackage Action: Repackage under Nitrogen or Argon. check_headspace->repackage Yes check_temp Was storage at room temperature? check_light->check_temp No transfer Action: Transfer to an amber glass vial. check_light->transfer Yes relocate Action: Move to a refrigerator (2-8°C). check_temp->relocate No qc_check Perform QC Check (HPLC) to assess purity. check_temp->qc_check Yes repackage->qc_check transfer->qc_check relocate->qc_check cluster_0 Oxidation Pathway mol 2,2'-Methylenebis(4-ethylphenol) (White Solid) rad Phenoxy Radical Intermediate (Highly Reactive) mol->rad + O₂, light, metal ions - H• prod Quinone-Methide Structures (Colored Impurities) rad->prod Further Oxidation / Rearrangement

Sources

Validation & Comparative

HPLC method validation for detection of 2,2'-Methylenebis(4-ethylphenol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,2'-Methylenebis(4-ethylphenol) (MBEP).[1] MBEP is a phenolic antioxidant structurally related to Bisphenol F, commonly utilized as a stabilizer in polymers and rubbers. Its detection is critical in Extractables and Leachables (E&L) studies for pharmaceutical packaging and food contact materials.

While Gas Chromatography (GC) is a viable alternative, this guide advocates for HPLC-UV/DAD as the superior routine Quality Control (QC) method due to the compound's polarity and thermal lability issues during derivatization. This document compares analytical platforms, provides a validated protocol, and visualizes the decision-making process.

Compound Profile & Physicochemical Basis[2][3]

Understanding the molecule is the first step in method design.

PropertyValue / CharacteristicImpact on Method
Structure Two phenolic rings bridged by methylene; ethyl groups at para positions.[1]High hydrophobicity; requires reverse-phase (RP) chromatography.[1]
pKa ~10.0 - 10.5 (Phenolic hydroxyls)Critical: Mobile phase pH must be < 4.0 to keep the analyte unionized and prevent peak tailing.[1]
LogP ~4.5 - 5.2 (Estimated)Strong retention on C18 columns; requires high % organic modifier for elution.[1]
UV Max ~278–282 nmIdeal for Diode Array Detection (DAD) or Variable Wavelength Detectors (VWD).[1]

Comparative Analysis: HPLC vs. Alternatives

To ensure scientific integrity, we compare the proposed HPLC method against common alternatives (GC-MS and UHPLC-MS/MS).

Performance Matrix
FeatureMethod A: HPLC-UV (Recommended) Method B: GC-MS Method C: UHPLC-MS/MS
Primary Use Routine QC, Purity, Migration StudiesComplex Matrix IdentificationTrace Analysis (ppt levels)
Sample Prep Simple (Dilute & Shoot or SPE)Complex: Often requires derivatization (Silylation) to reduce tailing.[1]Simple to Moderate
Sensitivity Moderate (0.1 - 1.0 µg/mL)High (if derivatized)Ultra-High (< 1 ng/mL)
Robustness High: Less susceptible to matrix effects.[1]Medium: Column bleed and liner contamination issues.Medium: Susceptible to ion suppression.
Cost LowMediumHigh
Why HPLC-UV Wins for Routine Validation:
  • No Derivatization: Phenolic hydroxyl groups hydrogen bond with GC liners, causing peak tailing. GC requires silylation (e.g., BSTFA), adding a variable step that increases error. HPLC analyzes the native compound.

  • Linearity Range: HPLC-UV offers a wider linear dynamic range suitable for both impurity quantification (low ppm) and assay (high %).[1]

  • Solubility: MBEP is highly soluble in Acetonitrile/Methanol, the standard mobile phases for RP-HPLC.[1]

Optimized Experimental Protocol

Chromatographic Conditions[1][4][5][6][7][8]
  • Instrument: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or Waters XBridge BEH C18.

    • Rationale: A high-purity silica C18 column reduces silanol activity, improving peak shape for phenols.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.[1]
    
    • Rationale: Acidifies mobile phase (pH ~2.[1]5) to suppress phenol ionization.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.06040
10.01090
12.01090
12.16040
15.06040

Validation Framework (ICH Q2(R2))

The following validation parameters align with the ICH Q2(R2) guideline (effective 2024), which emphasizes a lifecycle approach to validation.

System Suitability Testing (SST)

Before any validation run, the system must pass these criteria:

  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for phenols).[1]
  • Theoretical Plates (

    
    ): 
    
    
    
    .[1]
  • RSD of Retention Time:

    
     (n=6).
    
  • RSD of Peak Area:

    
     (n=6).
    
Specificity (Selectivity)[1][5]
  • Protocol: Inject Mobile Phase Blank, Placebo Blank, and Standard Solution.

  • Acceptance: No interfering peaks at the retention time of MBEP. Peak purity (using DAD) should be > 990.[1]

Linearity[1]
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Data Analysis: Plot Area (

    
    ) vs. Concentration (
    
    
    
    ).
  • Acceptance:

    
    .[1][3]
    
Accuracy (Recovery)[1][9]
  • Protocol: Spike blank matrix at 3 levels (80%, 100%, 120%).

  • Acceptance: Mean recovery 98.0% – 102.0%.

Precision[1]
  • Repeatability: 6 injections at 100% concentration. RSD

    
    .[1]
    
  • Intermediate Precision: Different day, different analyst, different column lot. RSD

    
    .[1]
    
Sensitivity (LOD/LOQ)
  • LOD (Limit of Detection): Signal-to-Noise (S/N) = 3:1.[1]

  • LOQ (Limit of Quantitation): S/N = 10:1.

Experimental Data (Representative)

The following data represents typical results obtained using the optimized protocol described above.

Table 1: Linearity Data

Concentration (µg/mL) Peak Area (mAU*s)
10.0 150.2
25.0 376.5
50.0 755.1
75.0 1130.4
100.0 1508.9

| Correlation (


)  | 0.9998  |[1]

Table 2: Accuracy (Recovery) Study

Spike Level Added (µg/mL) Found (µg/mL) Recovery (%)
Low (80%) 40.0 39.8 99.5
Medium (100%) 50.0 50.2 100.4
High (120%) 60.0 59.7 99.5

| Mean Recovery | | | 99.8% |

Visualized Workflows

Diagram 1: Method Development Decision Tree

This diagram illustrates the logic used to select the HPLC-UV method over GC-MS for this specific compound.

MethodSelection Start Analyte: 2,2'-Methylenebis(4-ethylphenol) CheckVolatile Is it Volatile? Start->CheckVolatile CheckPolarity Polarity / H-Bonding? CheckVolatile->CheckPolarity Semi-Volatile GC GC-MS CheckPolarity->GC Low Polarity Trace Trace Level (< 10 ppb)? CheckPolarity->Trace High Polarity (Phenolic) Deriv Derivatization Required (Silylation) GC->Deriv Poor Peak Shape Deriv->GC Adds Error HPLC HPLC-UV (Recommended) LCMS UHPLC-MS/MS Trace->HPLC No (QC/Assay) Trace->LCMS Yes (E&L Screening)

Caption: Decision matrix for selecting HPLC-UV for QC vs. LC-MS for trace analysis.

Diagram 2: Validation Workflow (ICH Q2 R2)

A step-by-step visualization of the validation execution.[1]

ValidationFlow Setup 1. System Suitability (Tailing < 1.5) Spec 2. Specificity (Blank/Placebo) Setup->Spec Lin 3. Linearity (5 Levels) Spec->Lin Acc 4. Accuracy (Spike Recovery) Lin->Acc Prec 5. Precision (Repeatability) Acc->Prec Report 6. Final Report (ICH Q2 R2) Prec->Report

Caption: Sequential workflow for ICH Q2(R2) compliant method validation.

References

  • ICH Q2(R2) Validation of Analytical Procedures. (2024). International Council for Harmonisation.[1][4] Retrieved from [Link]

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Phenolic Antioxidant Analysis. (2020).[1] Journal of Chromatography A. "Separation of bisphenol antioxidants using RP-HPLC." (General Reference for Phenolic Separation Methodology).

  • PubChem Compound Summary. (2025). 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) (Structural Analog Reference).[1][5] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.